An In-depth Technical Guide to 4-chloro-N-(3-chlorophenyl)pyrimidin-2-amine: A Key Building Block in Kinase Inhibitor Synthesis
An In-depth Technical Guide to 4-chloro-N-(3-chlorophenyl)pyrimidin-2-amine: A Key Building Block in Kinase Inhibitor Synthesis
Introduction
4-chloro-N-(3-chlorophenyl)pyrimidin-2-amine is a substituted aminopyrimidine that has garnered significant interest in the field of medicinal chemistry. Its structure, featuring a reactive chlorine atom and a di-substituted aromatic system, makes it a valuable intermediate in the synthesis of complex heterocyclic compounds. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, properties, and applications of this important chemical entity, with a particular focus on its role in the development of kinase inhibitors.
Compound Identity and Physicochemical Properties
4-chloro-N-(3-chlorophenyl)pyrimidin-2-amine is a solid at room temperature.[1] Its key identifying and physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 950752-52-0 | [1][2] |
| Molecular Formula | C₁₀H₇Cl₂N₃ | [1] |
| Molecular Weight | 240.09 g/mol | [1] |
| IUPAC Name | 4-chloro-N-(3-chlorophenyl)pyrimidin-2-amine | |
| InChI | 1S/C10H7Cl2N3/c11-7-2-1-3-8(6-7)14-10-13-5-4-9(12)15-10/h1-6H,(H,13,14,15) | [1] |
| InChIKey | CJBHZQJLFPOTCN-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC(=CC(=C1)Cl)NC2=NC=C(C=N2)Cl | |
| Physical Form | Solid | [1] |
| Purity | Typically >98% | [1] |
| Storage | Recommended storage at -20°C, sealed, away from moisture and light. | [1] |
Synthesis and Purification
The most common and logical synthetic route to 4-chloro-N-(3-chlorophenyl)pyrimidin-2-amine involves the nucleophilic aromatic substitution of one of the chlorine atoms of 2,4-dichloropyrimidine with 3-chloroaniline. The chlorine atom at the 4-position of the pyrimidine ring is generally more susceptible to nucleophilic attack than the chlorine at the 2-position. This regioselectivity can be influenced by reaction conditions.
Experimental Protocol: Synthesis of 4-chloro-N-(3-chlorophenyl)pyrimidin-2-amine
This protocol is a generalized procedure based on similar syntheses reported in the literature for related N-aryl-4-chloropyrimidin-2-amines.
Materials:
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2,4-Dichloropyrimidine
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3-Chloroaniline
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Anhydrous solvent (e.g., isopropanol, dioxane, or N,N-dimethylformamide)
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Base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate)
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Hydrochloric acid (for workup)
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Sodium bicarbonate solution (for workup)
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Brine (for workup)
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Anhydrous sodium sulfate or magnesium sulfate (for drying)
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Silica gel for column chromatography
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Hexanes and ethyl acetate (for chromatography)
Procedure:
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Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dichloropyrimidine (1.0 equivalent) and the chosen anhydrous solvent.
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Addition of Reagents: Add 3-chloroaniline (1.0-1.2 equivalents) to the solution. Subsequently, add the base (1.5-2.0 equivalents).
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Reaction: Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-24 hours.
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Workup: Once the reaction is complete, cool the mixture to room temperature. If a solid has precipitated, it can be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
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Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash successively with a dilute hydrochloric acid solution, a saturated sodium bicarbonate solution, and brine.
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Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford pure 4-chloro-N-(3-chlorophenyl)pyrimidin-2-amine.
Caption: Synthetic workflow for 4-chloro-N-(3-chlorophenyl)pyrimidin-2-amine.
Spectral Characterization
The structural confirmation of 4-chloro-N-(3-chlorophenyl)pyrimidin-2-amine is typically achieved through a combination of spectroscopic methods.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the pyrimidine and the 3-chlorophenyl rings. The pyrimidine protons will likely appear as doublets in the downfield region. The protons on the 3-chlorophenyl ring will exhibit a more complex splitting pattern. A broad singlet corresponding to the N-H proton of the amine linker should also be present.
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¹³C NMR: The carbon NMR spectrum will display signals for all ten carbon atoms in the molecule. The carbon atoms of the pyrimidine ring will resonate at characteristic downfield shifts, with the carbon atoms attached to chlorine and nitrogen atoms showing distinct chemical shifts.
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Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic N-H stretching vibration for the secondary amine, typically in the range of 3200-3400 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.
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Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and/or the protonated molecular ion peak ([M+H]⁺). The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms.
Applications in Drug Discovery and Medicinal Chemistry
The primary utility of 4-chloro-N-(3-chlorophenyl)pyrimidin-2-amine in drug discovery lies in its role as a versatile scaffold for the synthesis of more complex molecules, particularly kinase inhibitors. The 2-aminopyrimidine core is a well-established pharmacophore that can form key hydrogen bond interactions with the hinge region of many protein kinases.
The chlorine atom at the 4-position of the pyrimidine ring serves as a convenient handle for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. This allows for the introduction of a wide range of substituents to explore the structure-activity relationship (SAR) and optimize the potency, selectivity, and pharmacokinetic properties of the final compounds.
A notable application of this building block is in the synthesis of Aurora kinase inhibitors . Aurora kinases are a family of serine/threonine kinases that play crucial roles in mitosis, and their dysregulation is implicated in the development of various cancers. Several potent Aurora kinase inhibitors are based on the 2-anilinopyrimidine scaffold, where 4-chloro-N-(3-chlorophenyl)pyrimidin-2-amine can serve as a key precursor.
Caption: Hierarchical application of the core building block in drug discovery.
Safety, Handling, and Storage
Safety Information:
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Signal Word: Warning[1]
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Hazard Statements:
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Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
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P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
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P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
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Handling:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
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Avoid inhalation of dust.
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Avoid contact with skin, eyes, and clothing.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
Storage:
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Store in a tightly sealed container in a cool, dry, and well-ventilated place.
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For long-term storage, it is recommended to store at -20°C to maintain its stability and purity.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.
References
-
4-(4-Chlorophenyl)pyrimidin-2-amine | C10H8ClN3 | CID 1492130 - PubChem. Available at: [Link]
-
Supplementary data - The Royal Society of Chemistry. Available at: [Link]
-
Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC. Available at: [Link]
-
Synthesis, characterization and study biological activity of some new pyrimidine and 1,2,3,4-tetrazole derivatives based on sulfadiazine. Available at: [Link]
-
Synthesis and crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine - PMC. Available at: [Link]
-
4-CHLORO-N-(3-CHLOROPHENYL)PYRIMIDIN-2-AMINE. Available at: [Link]
-
Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC. Available at: [Link]
- CN102731414A - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl.
-
Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline - MDPI. Available at: [Link]
-
Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Available at: [Link]
-
An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with - Organic Syntheses Procedure. Available at: [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC. Available at: [Link]
-
Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine - Clausius Scientific Press. Available at: [Link]
-
(3-Chloro-phenyl)-(4-pyridin-3-yl-pyrimidin-2-yl)-amine - PubChem. Available at: [Link]
-
Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PubMed. Available at: [Link]
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Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine - ResearchGate. Available at: [Link]
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Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylami | DDDT. Available at: [Link]
-
1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies - SciSpace. Available at: [Link]
-
4-Pyrimidinamine, 6-chloro-2-(methylthio)- - the NIST WebBook. Available at: [Link]
-
Introduction to IR Spectroscopy - Amines. - YouTube. Available at: [Link]
-
4-[(chlorophenyl)mino]-3,4-dihydro-2H-pyrido[1,2-a][3][4][5]triazin-2-one - Optional[Vapor Phase IR] - Spectrum - SpectraBase. Available at: [Link]
-
4-CHLORO-7H-PYRROLO[2,3-D]PYRIMIDIN-2-AMINE - Matrix Fine Chemicals. Available at: [Link]
